5-[4-(3,5-dicarboxyphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarboxylic acid
Overview
Description
2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid is a complex organic compound characterized by its unique structure consisting of three linearly connected phenyl rings with methoxy and carboxylic acid functional groups. This compound is of significant interest in the field of material science, particularly in the development of metal-organic frameworks (MOFs) due to its ability to form diverse coordination modes and architectures with inorganic metal clusters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid typically involves a multi-step process starting from simpler aromatic compounds. One common method involves the methoxylation of a terphenyl precursor followed by carboxylation under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carboxylic acids can produce alcohols or aldehydes .
Scientific Research Applications
2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and MOFs.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials with specific properties such as photoluminescence and gas adsorption
Mechanism of Action
The mechanism by which 2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid exerts its effects involves its ability to interact with various molecular targets. The methoxy and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, leading to the formation of stable complexes. These interactions can influence the compound’s properties and its behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
2’,5’-Dimethoxy-[1,1’4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid: Similar structure but with fewer carboxylic acid groups.
2’,5’-Dimethoxy-[1,1’4’,1’‘-terphenyl]-4,4’'-dicarboxaldehyde: Contains aldehyde groups instead of carboxylic acids
Uniqueness
2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid is unique due to its multiple carboxylic acid groups, which provide additional sites for coordination and interaction with metal ions. This enhances its potential for forming diverse and stable MOF structures, making it a valuable compound in material science .
Properties
IUPAC Name |
5-[4-(3,5-dicarboxyphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O10/c1-33-19-9-18(12-5-15(23(29)30)8-16(6-12)24(31)32)20(34-2)10-17(19)11-3-13(21(25)26)7-14(4-11)22(27)28/h3-10H,1-2H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBBURGPYMYVHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)OC)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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